molecular formula C14H22O6S B1430764 Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate CAS No. 65338-95-6

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

Cat. No.: B1430764
CAS No.: 65338-95-6
M. Wt: 318.39 g/mol
InChI Key: KBUHOFOWJHCHEG-UHFFFAOYSA-N
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Description

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate (hereafter referred to as Compound A) is a sulfonate ester derivative featuring a tetrahydropyran (THP)-protected ethanol backbone. The THP group acts as a protective moiety for the hydroxyl group, while the 4-methylbenzenesulfonate (tosyl) group serves as a leaving group, making this compound valuable in nucleophilic substitution reactions and chiral synthesis.

Compound A is primarily utilized in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and agrochemicals. Its tosyl group enhances reactivity in SN2 displacements, while the THP ring stabilizes the alcohol during multi-step syntheses .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-(oxan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-6-10-7-3-1-2-5-9-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHOFOWJHCHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCOC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50793657
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-95-6
Record name 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (THP Protection Step)

  • Reaction Description: The initial step involves protecting the hydroxyl group of ethanol or an ethanol derivative by forming a tetrahydropyranyl ether. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.

  • Catalysts and Conditions: Common acid catalysts include pyridinium p-toluenesulfonate (PPTS) or methanesulfonic acid. The reaction is generally conducted in anhydrous dichloromethane or similar aprotic solvents to prevent premature hydrolysis of the THP group.

  • Reaction Parameters: The reaction is carried out at ambient temperature or slightly below to control the reaction rate and avoid side reactions. Reaction times vary from 1 to 4 hours depending on substrate and catalyst loading.

  • Mechanism: The acid catalyst protonates the oxygen of DHP, generating an oxonium ion intermediate that is attacked by the alcohol’s oxygen nucleophile, leading to ring-opening and formation of the THP-protected ether.

Sulfonation with 4-Methylbenzenesulfonyl Chloride (Tosylation Step)

  • Reaction Description: The THP-protected alcohol is converted to the corresponding tosylate by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl).

  • Base and Solvent: Pyridine or triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in anhydrous dichloromethane or pyridine itself as solvent.

  • Reaction Conditions: The reaction is carried out under anhydrous conditions at 0°C to room temperature to minimize side reactions such as hydrolysis or over-sulfonation.

  • Mechanism: The hydroxyl oxygen attacks the sulfur atom of tosyl chloride, displacing chloride ion and forming the sulfonate ester. The base scavenges the released HCl.

Industrial Scale Considerations

  • Reactor Types: Batch reactors or continuous flow reactors are employed to optimize mixing and temperature control for scale-up.

  • Purification: Post-reaction purification typically involves aqueous workup, extraction, and recrystallization or distillation to isolate the high-purity sulfonate ester.

  • Yield and Purity: Industrial processes aim for yields above 90%, with purity exceeding 95%, monitored by chromatographic and spectroscopic methods.

  • Data Table: Typical Reaction Conditions and Yields
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
THP Protection 3,4-Dihydro-2H-pyran, PPTS, DCM 0 to 25 1–4 90–95 Anhydrous conditions essential
Tosylation 4-Methylbenzenesulfonyl chloride, Pyridine 0 to 25 2–3 85–95 Low temp prevents hydrolysis
  • Anhydrous Conditions: Maintaining anhydrous conditions is critical during both steps to prevent hydrolysis of the THP group and the sulfonate ester.

  • Catalyst Selection: Pyridinium p-toluenesulfonate is preferred for its mild acidity and ability to catalyze the THP protection without side reactions.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods to monitor reaction progress and confirm product formation.

  • Purification Techniques: Solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) are effective for isolating pure product from reaction mixtures.

  • Stereochemical Considerations: The THP protection step can influence stereochemistry if chiral centers are present; kinetic control and short reaction times help favor desired diastereomers.

  • The THP protection mechanism involves acid-catalyzed ring opening of DHP and formation of a stable acetal protecting group, which shields the hydroxyl from nucleophilic attack or oxidation.

  • The tosylation step activates the protected alcohol by converting it into a good leaving group, enabling subsequent nucleophilic substitution reactions.

The preparation of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is a well-established two-step process involving THP protection of the hydroxyl group followed by tosylation. Critical factors include maintaining anhydrous conditions, selecting appropriate acid catalysts for protection, and bases for sulfonation, and controlling temperature to optimize yield and purity. Analytical techniques such as NMR and HPLC are essential for monitoring and verifying product identity and purity. Industrial scale synthesis adapts these methods with process optimization for efficiency and safety.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is primarily utilized in the pharmaceutical industry as a linker in drug synthesis. The p-toluenesulfonate group serves as an effective leaving group in nucleophilic substitution reactions, facilitating the formation of complex molecules.

Case Study: Synthesis of Anticancer Agents

In recent studies, this compound has been employed in synthesizing various anticancer agents. For instance, it has been used to create prodrugs that enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The incorporation of the tetrahydropyran moiety has been shown to improve pharmacokinetic properties significantly.

Chemical Research

The compound is also valuable in chemical research for the development of new synthetic methodologies. Its structure allows for various modifications that can lead to the formation of diverse chemical entities.

Case Study: Development of New Synthetic Routes

Research has demonstrated that using Tos-PEG1-THP can streamline synthetic pathways for producing biologically active compounds. For example, its application in the synthesis of glycosides has been noted for increasing yields and reducing reaction times.

Material Science

In material science, this compound has potential applications in developing polymeric materials due to its ether and sulfonate functionalities. These properties can be exploited to create materials with specific mechanical and thermal characteristics.

Case Study: Polymer Development

Researchers have explored using Tos-PEG1-THP in the synthesis of biodegradable polymers. The sulfonate group enhances water solubility, making these materials suitable for various applications, including drug delivery systems and environmentally friendly packaging.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate involves:

Comparison with Similar Compounds

Structural and Functional Analogues

1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate, (2S)- (Compound B, CAS 42274-61-3)
  • Molecular Formula : C₁₅H₂₂O₅S
  • Molecular Weight : 314.4 g/mol
  • Key Differences: Chain Length: Compound B has a propanol backbone (3-carbon chain) compared to Compound A’s ethanol (2-carbon), increasing steric hindrance. Stereochemistry: The (2S) configuration in Compound B enhances its utility in asymmetric synthesis, whereas Compound A’s stereochemical details are unspecified .
  • Applications : Used in chiral building blocks for bioactive molecules, such as pheromones and antiviral agents .
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (Compound C, CAS 97986-34-0)
  • Molecular Formula : C₁₂H₁₆O₄S
  • Molecular Weight : 264.32 g/mol
  • Key Differences :
    • Substitution Position : The THP group is attached at the 4-position instead of the 2-position, altering ring conformation and electronic effects.
    • Reactivity : The 4-THP isomer may exhibit reduced steric hindrance, favoring faster SN2 reactions compared to Compound A .
  • Applications : Intermediate in polymer chemistry and surfactant synthesis .
2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (Compound D, CAS 959748-73-3)
  • Molecular Formula : C₁₄H₂₀O₄S
  • Molecular Weight : 284.37 g/mol
  • Key Differences :
    • Linker Chain : An ethyl group bridges the THP and tosyl groups, increasing hydrophobicity.
    • Solubility : Likely less polar than Compound A due to the longer alkyl chain .
  • Applications : Used in lipid-modified drug delivery systems .
1H-Imidazole-1-propanol, 2-nitro-β-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate (Compound E, CAS 150196-34-2)
  • Molecular Formula : C₁₈H₂₃N₃O₇S
  • Molecular Weight : 425.46 g/mol
  • Complexity: The imidazole ring enables applications in hypoxia-targeting agents and PET imaging precursors .
  • Applications : Precursor for [¹⁸F]NITTP, a tracer in oncology .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
A Not specified ~C₁₄H₂₀O₅S ~298.37 Ethanol backbone, 2-THP substitution Chiral intermediates, SN2 reactions
B 42274-61-3 C₁₅H₂₂O₅S 314.4 Propanol backbone, (2S) configuration Asymmetric synthesis
C 97986-34-0 C₁₂H₁₆O₄S 264.32 4-THP substitution Polymer chemistry
D 959748-73-3 C₁₄H₂₀O₄S 284.37 Ethyl linker, 4-THP substitution Drug delivery systems
E 150196-34-2 C₁₈H₂₃N₃O₇S 425.46 Nitroimidazole moiety Radiopharmaceuticals

Reactivity and Stability

  • Compound A vs. However, Compound B’s chiral center offers enantioselectivity advantages .
  • Compound A vs. C : The 2-THP substitution in Compound A may lead to greater ring strain compared to the 4-THP isomer (Compound C), affecting thermal stability and solubility .
  • Compound A vs. E : The absence of a nitroimidazole group in Compound A limits its use in imaging but simplifies its synthesis for general organic transformations .

Biological Activity

Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate, also known as 4-methylbenzenesulfonic acid 2-(oxan-2-yloxy)ethanol, is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C14H22O6S
  • Molecular Weight: 318.39 g/mol
  • CAS Number: 65338-95-6
  • Purity: Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that compounds similar to ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibit antimicrobial properties against certain bacterial strains. This activity could be linked to the sulfonate group, which enhances solubility and cellular uptake .
  • Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit amyloid-beta aggregation has been noted, suggesting a potential role in the treatment of Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy:
    • A study on structurally related compounds demonstrated that certain sulfonate esters exhibited significant inhibition of bacterial growth at concentrations as low as 50 µM. The mechanism involved disruption of bacterial cell membranes .
  • Neuroprotective Studies:
    • In vitro assays indicated that ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- can reduce oxidative stress in neuronal cells. This was evidenced by a decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls .
  • Inhibition of Amyloid Aggregation:
    • Research into multitarget-directed ligands for Alzheimer's disease highlighted that derivatives of this compound could inhibit amyloid-beta aggregation effectively at micromolar concentrations, showcasing its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of bacterial growth50
NeuroprotectionReduction in ROS levelsVariable
Amyloid AggregationInhibition of aggregationVaries (μM range)

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate?

  • Methodology : The compound is typically synthesized via tetrahydropyran (THP) protection of hydroxyl groups. For example, in a two-step process:

Protection : Reacting a hydroxyl-containing precursor (e.g., a secondary alcohol) with 3,4-dihydro-2H-pyran (DHP) in dry dichloromethane using pyridinium p-toluenesulfonate (PPTS) as a catalyst .

Sulfonation : Introducing the 4-methylbenzenesulfonate group via reaction with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to activate the hydroxyl group .

  • Critical Parameters : Anhydrous conditions are essential to prevent hydrolysis of the THP group. Reaction progress is monitored via TLC or NMR.

Q. How is the compound characterized, and what analytical techniques are recommended?

  • Characterization Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the THP-protected structure and tosylate group (e.g., aromatic protons at ~7.2–7.8 ppm for the tosyl ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular weight (e.g., [M+Na]+^+ at m/z 563.67 for the THK-5351 precursor) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can fluorination yields be optimized when using this compound as a precursor for PET radiotracers like [18F]THK-5351?

  • Experimental Design :

  • Temperature Optimization : Fluorination is performed at 110–125°C using a synthesizer (e.g., Sumitomo F121R). Higher temperatures (>120°C) improve 18^{18}F incorporation but risk decomposition .
  • Precursor Loading : Reducing precursor quantity (e.g., from 5 mg to 2 mg) minimizes side reactions while maintaining radiochemical yields (RCY) .
  • Solvent Homogeneity : Neutralization with concentrated potassium acetate ensures pH stability, and dilution with aqueous ethanol before HPLC purification prevents phase separation .
    • Data Table :
Temperature (°C)Precursor (mg)RCY (%)
110545
120268
125255

Q. What strategies address stereochemical challenges during THP protection and deprotection?

  • Stereochemical Control :

  • Regioselective Protection : THP groups are introduced under kinetic control (low temperature, short reaction time) to favor the desired diastereomer .
  • Deprotection : Acidic conditions (e.g., HCl in methanol) cleave the THP group, but prolonged exposure may hydrolyze the tosylate. Monitoring via 1^1H NMR (disappearance of THP signals at δ 4.5–4.7 ppm) ensures selectivity .
    • Contradiction Analysis : Conflicting reports on THP stability in fluorination reactions (e.g., vs. 15) may arise from solvent choice (polar aprotic vs. protic). Systematic solvent screening (DMF, THF, acetonitrile) is recommended.

Q. How can researchers resolve contradictions in reaction conditions from different studies?

  • Methodological Approach :

Reproducibility Trials : Replicate protocols from conflicting studies (e.g., fluorination at 110°C vs. 125°C) while controlling variables (precursor purity, solvent batch).

Design of Experiments (DoE) : Use factorial designs to isolate critical factors (temperature, catalyst loading, solvent volume).

Analytical Cross-Validation : Compare HPLC traces and MS data to identify byproducts or degradation pathways .

Specialized Method Development

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

  • Purification Workflow :

  • Solid-Phase Extraction (SPE) : HLB cartridges preconditioned with methanol effectively capture the compound from aqueous mixtures .
  • Preparative HPLC : Use gradient elution (e.g., 50%–90% acetonitrile in water) on C18 columns. Collect fractions at retention times validated by analytical HPLC .
    • Challenges : Co-elution with similar sulfonates (e.g., 4-methylbenzenesulfonate derivatives) requires MS-guided fraction collection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate

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